molecular formula C10H8BrNO B1442149 7-Bromo-1-methyl-1H-indole-3-carbaldehyde CAS No. 1158278-90-0

7-Bromo-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B1442149
M. Wt: 238.08 g/mol
InChI Key: FAPUXJHMQNPZQJ-UHFFFAOYSA-N
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Description

“7-Bromo-1-methyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . The radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields . This compound was then exposed to the Bartoli reaction using isopropenylmagnesium bromide, resulting in the formation of 7-bromo-4-(bromomethyl)-2-methylindole .


Molecular Structure Analysis

The molecular structure of “7-Bromo-1-methyl-1H-indole-3-carbaldehyde” can be represented by the formula C9H8BrN .


Chemical Reactions Analysis

Indole derivatives, including “7-Bromo-1-methyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions (MCRs) . MCRs offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Crystal Structure and Molecular Interactions

7-Bromo-1-methyl-1H-indole-3-carbaldehyde and related compounds have been studied for their crystal structures and molecular interactions. These studies include the analysis of intermolecular interactions in crystal structures using Hirshfeld surface, X-ray diffraction, and DFT analysis, revealing insights into the molecular architecture and interactions of these compounds (Barakat et al., 2017).

Antiproliferative Properties

Research has been conducted on the synthesis of new indole derivatives using 7-Bromo-1-methyl-1H-indole-3-carbaldehyde for their antiproliferative properties towards cancer cell lines. These studies have demonstrated the potential of these compounds in inducing cell death in cancer cells, highlighting their significance in cancer research (Fawzy et al., 2018).

Green Chemistry Applications

The compound has been used in green chemistry applications, such as in the synthesis of Knoevenagel condensed products. These methods emphasize environmental sustainability and economic viability, making these compounds relevant in eco-friendly chemical synthesis (Madan, 2020).

Marine Natural Products Research

7-Bromo-1-methyl-1H-indole-3-carbaldehyde has been isolated from marine sources such as marine sponges, indicating its role in the study of marine natural products. These studies contribute to understanding the chemical diversity and potential biological activities of marine organisms (McKay et al., 2002).

Antibacterial Properties

Research on indole-3-carbaldehyde semicarbazone derivatives, including those derived from 7-Bromo-1-methyl-1H-indole-3-carbaldehyde, has explored their antibacterial activities. These studies assess the efficacy of these compounds against various bacterial strains, contributing to the development of new antibacterial agents (Carrasco et al., 2020).

Photovoltaic and Electrochemical Applications

The compound has been investigated in the context of photovoltaic and electrochemical applications. Research has focused on the synthesis of new dyes and evaluation of their light-absorbing capabilities and electrochemical performance, suggesting potential applications in solar energy and electronic devices (Venkatesh et al., 2021).

Future Directions

“7-Bromo-1-methyl-1H-indole-3-carbaldehyde” and its derivatives could be further exploited in the assembly of pharmaceutically interesting scaffolds . They could also be used in the synthesis of other complex molecules .

properties

IUPAC Name

7-bromo-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPUXJHMQNPZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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